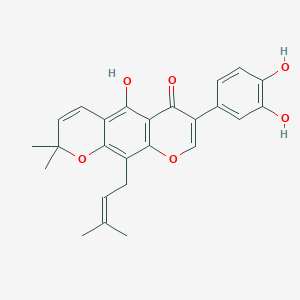

Auriculasin

Beschreibung

This compound has been reported in Maclura pomifera, Flemingia macrophylla, and other organisms with data available.

isolated from the fruits of Maclura pomifera; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O6/c1-13(2)5-7-16-23-15(9-10-25(3,4)31-23)21(28)20-22(29)17(12-30-24(16)20)14-6-8-18(26)19(27)11-14/h5-6,8-12,26-28H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEBCAMYGWGJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50418510 | |

| Record name | AURICULASIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60297-37-2 | |

| Record name | Auriculasin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60297-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Auriculasin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060297372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AURICULASIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AURICULASIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Auriculasin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auriculasin, a natural chalcone derivative, has emerged as a promising anti-cancer agent with a multi-faceted mechanism of action. This technical guide provides a comprehensive overview of the molecular pathways targeted by this compound in cancer cells, focusing on its ability to induce reactive oxygen species (ROS)-mediated apoptosis, inhibit critical cell survival signaling, and suppress metastatic processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Core Mechanism of Action: Induction of Oxidative Stress and Apoptosis

This compound's primary anti-cancer activity stems from its ability to induce overwhelming oxidative stress within cancer cells, leading to a caspase-independent form of apoptosis.

Reactive Oxygen Species (ROS) Generation

This compound treatment leads to a significant and dose-dependent increase in intracellular ROS levels in cancer cells.[1] This surge in ROS is a central event that triggers downstream apoptotic signaling.

Caspase-Independent Apoptosis

Unlike many conventional chemotherapeutic agents, this compound induces apoptosis through a caspase-independent pathway.[1] This is characterized by the following key events:

-

Mitochondrial Dysfunction: The excessive ROS production disrupts mitochondrial membrane potential.

-

AIF and EndoG Release: This leads to the release of Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG) from the mitochondria into the cytoplasm and nucleus.[1]

-

DNA Fragmentation: AIF and EndoG translocate to the nucleus, where they mediate large-scale DNA fragmentation, a hallmark of apoptosis.[1]

-

PARP Cleavage: this compound induces the cleavage of poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, further promoting cell death.[1]

-

Regulation of Bcl-2 Family Proteins: It modulates the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, favoring apoptosis.[1]

This caspase-independent mechanism is significant as it may overcome resistance to conventional therapies that rely on caspase activation.

Inhibition of Pro-Survival Signaling Pathways

This compound concomitantly targets and suppresses key signaling pathways that are often hyperactivated in cancer, promoting cell survival, proliferation, and resistance to therapy.

PI3K/AKT/mTOR Pathway Suppression

This compound effectively inhibits the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling cascade. Treatment with this compound leads to a dose- and time-dependent decrease in the phosphorylation of key proteins in this pathway, including AKT, mTOR, and p70S6K.[1] The inhibition of this pathway contributes to the overall anti-proliferative and pro-apoptotic effects of this compound.

Attenuation of Metastatic Potential

Emerging evidence suggests that this compound can also impede the metastatic cascade, a major cause of cancer-related mortality.

Inhibition of Invasion and Colony Formation

In colorectal cancer cells, this compound has been shown to inhibit cell invasion and the ability to form colonies. This anti-metastatic effect is also linked to its ability to induce ROS generation.

Data Presentation: Quantitative Analysis

| Cell Line | Cancer Type | Parameter | Value | Reference |

| LNCaP | Prostate Cancer | Apoptosis | Significant induction | [1] |

| Colorectal Cancer Cells | Colorectal Cancer | Invasion | Inhibition | |

| Colorectal Cancer Cells | Colorectal Cancer | Colony Formation | Inhibition |

Note: Further studies are required to establish a detailed profile of this compound's potency across a broader panel of cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

ROS Detection Assay

Principle: This protocol uses the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is a cell-permeable, non-fluorescent compound that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for the desired time period. Include a positive control (e.g., H₂O₂) and an untreated control.

-

Following treatment, wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Procedure:

-

Seed cancer cells and treat with this compound as described for the ROS assay.

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses propidium iodide (PI) to stain the DNA of fixed cells. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

-

Culture and treat cancer cells with this compound.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks after fixation.

-

Before analysis, centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis of PI3K/AKT/mTOR Pathway

Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest (e.g., total and phosphorylated forms of AKT, mTOR, and p70S6K).

Procedure:

-

Treat cells with this compound for various times and at different concentrations.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Invasion Assay (Transwell Assay)

Principle: This assay measures the ability of cancer cells to invade through a basement membrane matrix. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with Matrigel. The lower chamber contains a chemoattractant. The number of cells that invade through the Matrigel and the membrane to the lower surface is quantified.

Procedure:

-

Rehydrate the Matrigel-coated Transwell inserts.

-

Seed cancer cells, pre-treated with this compound or vehicle control, in serum-free medium into the upper chamber.

-

Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several microscopic fields.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: this compound's core mechanism of action in cancer cells.

Caption: Experimental workflow for Western Blot analysis.

Caption: Workflow for Annexin V/PI apoptosis assay.

Conclusion

This compound demonstrates significant potential as an anti-cancer therapeutic agent by targeting multiple facets of cancer cell biology. Its ability to induce a caspase-independent apoptotic pathway through the generation of ROS, coupled with its inhibitory effects on the critical PI3K/AKT/mTOR survival pathway and metastatic processes, makes it a compelling candidate for further preclinical and clinical investigation. The detailed protocols provided herein offer a framework for researchers to build upon in the continued exploration of this compound and other natural compounds in oncology.

References

Inferred In Vivo Pharmacokinetic Profile of Auriculasin: A Technical Guide for Researchers

Disclaimer: To date, no specific in vivo pharmacokinetic studies for Auriculasin have been published in the peer-reviewed literature. The following technical guide provides an inferred pharmacokinetic profile based on available data for structurally related prenylated flavonoids, namely 8-prenylnaringenin, Icaritin, and Sophoraflavanone G. This information is intended to guide researchers in designing future preclinical studies for this compound.

Representative Pharmacokinetic Profile of Prenylated Flavonoids

The pharmacokinetic parameters of flavonoids can be influenced by their specific chemical structure, including the presence and position of prenyl groups. The data presented below for 8-prenylnaringenin, Icaritin, and Sophoraflavanone G, all of which share structural similarities with this compound, offer insights into its potential in vivo behavior.

Table 1: Pharmacokinetic Parameters of 8-Prenylnaringenin in Mice and Humans

| Parameter | 8-Prenylnaringenin (Mice) | 8-Prenylnaringenin (Postmenopausal Women) |

| Dose | 50 mg/kg (oral) | 50, 250, 750 mg (single oral doses) |

| Cmax | ~22.8 µM | Not specified |

| Tmax | ~4 hours | 1-1.5 hours (first peak), 7-10 hours (second peak) |

| AUC | Not specified | Not specified |

| t1/2 | > 8 hours | > 20 hours |

| Bioavailability | Low | Low, extensive presystemic elimination |

| Metabolism | Primarily conjugated metabolites | Glucuronidation and sulfation |

| Excretion | Primarily fecal and biliary | Primarily fecal and biliary |

Data compiled from studies on the pharmacokinetics of 8-prenylnaringenin. A second peak in plasma concentration suggests enterohepatic recirculation.[1][2][3]

Table 2: Pharmacokinetic Parameters of Icaritin in Rats

| Parameter | Icaritin (Intraperitoneal) | Icaritin (Oral) |

| Dose | 40 mg/kg | 100 mg/kg |

| Cmax | 541.1 ng/mL | Not specified |

| Tmax | 4 hours | Not specified |

| AUC | Not specified | Not specified |

| t1/2 | 4.51 hours (for glucuronidated icaritin) | Not specified |

| Bioavailability | Low | Not specified |

| Metabolism | Rapidly biotransformed to glucuronidated icaritin (GICT) | Dehydrogenation at isopentenyl group, glycosylation, and glucuronidation |

| Excretion | Not specified | Excreted as glucuronide conjugates |

Data from studies on Icaritin pharmacokinetics in rats. The data indicates rapid and extensive metabolism.[4][5][6]

Table 3: Pharmacokinetic Parameters of Sophoraflavanone G in Rats

| Parameter | Sophoraflavanone G (Intravenous) | Sophoraflavanone G (Oral) |

| Dose | 25 mg/kg | 500 mg/kg |

| Cmax | Not specified | Not specified |

| Tmax | Not specified | Not specified |

| AUC | Not specified | Not specified |

| t1/2 | Not specified | Not specified |

| Bioavailability | - | ~36% |

| Metabolism | Not specified | Not specified |

| Excretion | Not specified | Not specified |

Data from a pharmacokinetic study of Sophoraflavanone G in rats.[7]

Based on these representative data, it can be inferred that this compound likely exhibits:

-

Low to moderate oral bioavailability due to first-pass metabolism.

-

Rapid absorption with a potential for a second peak in plasma concentration due to enterohepatic recirculation.

-

Extensive metabolism , primarily through glucuronidation and sulfation.

-

A relatively long elimination half-life.

Experimental Methodologies for In Vivo Pharmacokinetic Studies

The following protocols are representative of standard methods used for determining the pharmacokinetic profile of flavonoids in a rodent model.

Animal Handling and Dosing

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are a commonly used model.

-

Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to food and water.

-

Fasting: Animals are typically fasted overnight (12-18 hours) before drug administration, with continued access to water.

-

Intravenous (IV) Administration: A solution of this compound (e.g., in a vehicle of saline, polyethylene glycol, and ethanol) is administered as a bolus injection into the tail vein.

-

Oral (PO) Administration: this compound is administered via oral gavage as a solution or suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

Blood Sample Collection

-

Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Plasma Sample Preparation for HPLC-MS/MS Analysis

-

Protein Precipitation: A common method involves adding a precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to plasma volume), to the plasma sample.

-

Vortexing and Centrifugation: The mixture is vortexed vigorously to ensure thorough mixing and then centrifuged at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Collection: The clear supernatant is carefully transferred to a new tube.

-

Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a gentle stream of nitrogen and the residue reconstituted in a smaller volume of the mobile phase to concentrate the analyte.

-

Filtration: The reconstituted sample is filtered through a 0.22 µm syringe filter before injection into the HPLC-MS/MS system.

Analytical Method: HPLC-MS/MS

-

Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification of this compound and its potential metabolites.

Experimental Workflow Diagram

Known and Inferred Mechanisms of Action: Inhibition of Key Signaling Pathways

This compound has been reported to inhibit several key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate the likely points of inhibition based on current knowledge of flavonoid interactions with these pathways.

VEGFR2 Signaling Pathway

PI3K/Akt/mTOR Signaling Pathway

MAPK Signaling Pathway

Discussion and Future Directions

The provided information, based on structurally similar prenylated flavonoids, suggests that this compound is likely to have a complex pharmacokinetic profile characterized by low oral bioavailability and extensive metabolism. The presence of the prenyl group may enhance its interaction with cellular membranes and proteins, potentially influencing its distribution and biological activity.

The inhibitory effects of this compound on key signaling pathways like VEGFR2, PI3K/Akt/mTOR, and MAPK highlight its potential as a therapeutic agent, particularly in the context of cancer and inflammatory diseases. However, to fully realize this potential, further research is imperative.

Future research should focus on:

-

Direct In Vivo Pharmacokinetic Studies: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies of this compound in relevant animal models is crucial to determine its precise pharmacokinetic parameters.

-

Metabolite Identification and Activity: Identifying the major metabolites of this compound and evaluating their biological activity is essential, as metabolites may contribute to the overall therapeutic or toxicological effects.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions of this compound with its targets within the VEGFR2, PI3K/Akt/mTOR, and MAPK pathways will provide a more detailed understanding of its mechanism of action and may guide the development of more potent derivatives.

-

Formulation Development: Investigating novel drug delivery systems to enhance the oral bioavailability of this compound could significantly improve its therapeutic efficacy.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the preclinical evaluation of this compound. By leveraging the knowledge of related compounds and employing rigorous experimental designs, the scientific community can effectively advance the understanding of this compound's therapeutic potential.

References

- 1. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 3. Therapeutic Perspectives of 8-Prenylnaringenin, a Potent Phytoestrogen from Hops [mdpi.com]

- 4. Pharmacokinetics and metabolism of icaritin in rats by UPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism of icaritin in rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolite Profiling, Pharmacokinetics, and In Vitro Glucuronidation of Icaritin in Rats by Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of sophoraflavanone G and kurarinone in rat plasma by UHPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioavailability and Absorption of Auriculasin: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and absorption of Auriculasin, a prenylated isoflavone with significant therapeutic potential. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the metabolic fate and pharmacokinetic profile of this compound. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate further research and development. While direct in vivo pharmacokinetic data for this compound remains limited, this guide draws upon available in vitro metabolism studies and data from structurally related compounds to provide a robust foundational understanding.

Introduction

This compound is a prenylated isoflavone predominantly isolated from the root of Flemingia philippinensis.[1][2][3] Like other prenylated flavonoids, this compound has demonstrated a range of promising pharmacological activities, including anticancer and anti-inflammatory effects.[1][4] The prenyl group is thought to enhance the biological activity of flavonoids, in part by increasing their lipophilicity and potential for membrane permeability.[5] A thorough understanding of the bioavailability and absorption of this compound is critical for its development as a therapeutic agent. This document synthesizes the available data on its metabolism and provides context for its likely pharmacokinetic behavior based on related compounds.

In Vitro Metabolism of this compound

The metabolism of this compound has been investigated in vitro using liver microsomes from various species. These studies are crucial for identifying potential metabolites and the enzymes responsible for this compound's biotransformation.

Summary of In Vitro Metabolic Data

The following table summarizes the key findings from in vitro metabolism studies of this compound.

| Parameter | Observation | Species Studied |

| Major Metabolites | Seven metabolites identified, with hydroxylated this compound being the primary metabolite. Other metabolites are formed through hydration, reduction, and desaturation reactions. | Human, Pig, Dog, Monkey, Rat, Rabbit |

| Metabolizing Enzymes | CYP450 Isoforms: CYP2D6, CYP2C9, CYP2C19, and CYP2C8 are the major isoforms involved in metabolism. | Human |

| UGT Isoforms: this compound strongly inhibits UGT1A6, UGT1A8, UGT1A10, and UGT2B7 at 100 µM. | Human | |

| Enzyme Inhibition | Strong inhibition of CYP2C9 and CYP3A4 at a concentration of 100 µM. | Human |

| Species Differences | High metabolic activity observed in dog, monkey, rat, and rabbit. Low metabolic activity observed in human and pig, with pig metabolism being similar to human. | Human, Pig, Dog, Monkey, Rat, Rabbit |

Data compiled from in vitro studies on this compound metabolism.

Experimental Protocol: In Vitro Metabolism in Liver Microsomes

This protocol is a representative methodology for assessing the in vitro metabolism of this compound using liver microsomes.

Objective: To identify the metabolites of this compound and the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes involved in its metabolism.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs) and liver microsomes from other species (e.g., rat, dog, monkey, pig, rabbit)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

UDPGA (uridine 5'-diphosphoglucuronic acid)

-

Specific CYP and UGT isoform-selective inhibitors

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

High-performance liquid chromatography (HPLC) system

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Incubation:

-

Prepare incubation mixtures in phosphate buffer (pH 7.4) containing liver microsomes (e.g., 0.5 mg protein/mL), this compound (e.g., 20 µM), and the NADPH regenerating system.

-

For UGT metabolism, include UDPGA in the incubation mixture.

-

To identify specific CYP/UGT enzymes, pre-incubate the microsomes with selective inhibitors before adding this compound.

-

Incubate the mixtures at 37°C for a specified time (e.g., 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Preparation:

-

Centrifuge the terminated reaction mixtures to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

Analytical Method:

-

Analyze the samples using a validated HPLC and LC-MS/MS method to separate and identify this compound and its metabolites.

-

Use a suitable C18 column with a gradient mobile phase of acetonitrile and water containing 0.1% formic acid.

-

Characterize the metabolites based on their retention times and mass fragmentation patterns compared to the parent compound.

-

Workflow for In Vitro Metabolism Study:

Caption: Workflow for an in vitro metabolism study of this compound.

Bioavailability and Absorption: In Vivo and In Vitro Perspectives

In Vivo Pharmacokinetics of Structurally Related Prenylated Isoflavones

The following table presents pharmacokinetic data for Biochanin A, a related isoflavone, in rats. This data suggests that isoflavones can have low oral bioavailability.

| Compound | Dose | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Species |

| Biochanin A | 5 mg/kg | Oral | - | - | - | <4 | Rat |

| Biochanin A | 50 mg/kg | Oral | - | - | - | <4 | Rat |

Data from a pharmacokinetic study of Biochanin A in rats.[6] Note: This is not data for this compound and should be interpreted with caution.

The low bioavailability of Biochanin A suggests that this compound may also undergo significant first-pass metabolism or have poor absorption.[6] Prenylation is generally thought to increase lipophilicity and passive diffusion across the intestinal epithelium, which could potentially lead to better absorption compared to non-prenylated counterparts.[5] However, extensive metabolism in the gut and liver can still limit systemic bioavailability.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol provides a representative methodology for conducting an in vivo pharmacokinetic study of this compound in a rodent model.

Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.

Materials:

-

This compound

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Analytical standards of this compound

-

LC-MS/MS system

Procedure:

-

Animal Dosing:

-

Fast rats overnight prior to dosing.

-

Administer a single oral dose of this compound suspended in the vehicle via gavage.

-

-

Blood Sampling:

-

Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

-

Collect blood into EDTA-coated tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Prepare plasma samples for analysis (e.g., protein precipitation with acetonitrile).

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (if intravenous data is available).

-

Workflow for In Vivo Pharmacokinetic Study:

References

- 1. Flemingia philippinensis Flavonoids Relieve Bone Erosion and Inflammatory Mediators in CIA Mice by Downregulating NF- κ B and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flemingia philippinensis Flavonoids Relieve Bone Erosion and Inflammatory Mediators in CIA Mice by Downregulating NF-κB and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Studies on the chemical constituents of Flemingia philippinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces mitochondrial oxidative stress and drives ferroptosis by inhibiting PI3K/Akt pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. researchgate.net [researchgate.net]

Auriculasin: A Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auriculasin, a prenylated isoflavone, has garnered scientific interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its biological activities. Quantitative data from relevant studies are summarized, and key experimental protocols are described to facilitate further research. Additionally, this guide presents visual representations of the extraction workflow and the putative signaling pathways modulated by this compound, offering a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the fruit of the Osage orange tree, Maclura pomifera (Rafin.) Schneider, a member of the Moraceae family.[1] This deciduous tree is native to North America. The fruits, large, green, and bumpy spheres, are rich in a variety of prenylated flavonoids, including this compound. While other species of Maclura may also contain isoflavones, M. pomifera is the most cited source for the isolation of this compound. Another plant, Primula auriculata, has been studied for its rich flavonoid content and biological activities, suggesting it could be a potential, though less explored, source of various flavonoids.

Extraction and Isolation of this compound

The extraction and isolation of this compound from Maclura pomifera fruits involve a multi-step process aimed at separating it from other structurally related isoflavones and plant metabolites. Based on available literature, a general protocol can be outlined as follows:

General Extraction and Fractionation Workflow

The following diagram illustrates a logical workflow for the extraction and isolation of this compound from Maclura pomifera fruits.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established phytochemical isolation techniques for isoflavones from Maclura pomifera:

-

Plant Material Preparation : Fresh, mature fruits of Maclura pomifera are collected, washed, and cut into small pieces. The pieces are then air-dried in the shade to a constant weight and pulverized into a coarse powder.

-

Extraction :

-

Method A: Ethanolic Extraction : The powdered fruit material is subjected to exhaustive extraction with ethanol at room temperature with periodic agitation. The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.

-

Method B: Chloroform Extraction : Alternatively, the powdered fruit material can be directly extracted with chloroform using a Soxhlet apparatus. This method is reported to be effective for the isolation of this compound and its isomer, scandenone.[1]

-

-

Fractionation (for Ethanolic Extract) : The crude ethanolic extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. The chloroform fraction is typically enriched with prenylated isoflavones, including this compound.

-

Chromatographic Separation :

-

Column Chromatography : The chloroform fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or acetone.

-

Thin-Layer Chromatography (TLC) : Fractions are collected and monitored by TLC, with visualization under UV light (254 nm and 365 nm), to identify fractions containing this compound by comparing with a known standard.

-

-

Purification : Fractions showing a high concentration of this compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound. The purity of the isolated this compound should be confirmed by analytical HPLC and spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.

Quantitative Data

The following table summarizes the reported biological activities of this compound in terms of IC50 values.

| Biological Target | Assay | IC50 Value (µM) | Reference |

| Cannabinoid Receptor 1 (CB1) | Radioligand displacement assay | 8.923 | [2] |

| Monoamine Oxidase-B (MAO-B) | Kynuramine deamination assay | 1.91 | [2] |

| Monoamine Oxidase-A (MAO-A) | Kynuramine deamination assay | 45.98 | [2] |

Biological Activities and Signaling Pathways

This compound has been investigated for several biological activities, with anti-inflammatory and antinociceptive properties being of primary interest. While direct studies on the specific signaling pathways modulated by this compound are limited, the mechanisms can be inferred from studies on structurally related prenylated isoflavones.

Anti-inflammatory Activity

Prenylated flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2). Prenylated isoflavones are thought to inhibit this pathway, potentially by preventing the degradation of IκB.

The MAPK pathway is another critical signaling cascade in the inflammatory process. It involves a series of protein kinases that are activated in response to extracellular stimuli. The key MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways leads to the activation of transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes. Some flavonoids have been shown to inhibit the phosphorylation of MAPK proteins, thereby downregulating the inflammatory response.

Key Experimental Protocols

The following are descriptions of standard in vivo assays used to evaluate the anti-inflammatory and antinociceptive activities of compounds like this compound.

Carrageenan-Induced Hind Paw Edema in Mice (Anti-inflammatory)

-

Animals : Male Swiss albino mice (20-25 g) are used.

-

Procedure :

-

Animals are divided into control, standard (e.g., indomethacin), and test groups (this compound at different doses).

-

The test compound or vehicle is administered orally or intraperitoneally.

-

After a set time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each mouse.

-

The paw volume is measured immediately before and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

-

Endpoint : The percentage inhibition of edema is calculated for each group relative to the control group.

TPA-Induced Mouse Ear Edema (Anti-inflammatory)

-

Animals : Male BALB/c mice (20-25 g) are used.

-

Procedure :

-

12-O-tetradecanoylphorbol-13-acetate (TPA) is dissolved in a solvent like acetone.

-

The test compound (this compound) is applied topically to the inner and outer surfaces of the right ear.

-

Shortly after, TPA solution is applied to the same ear. The left ear serves as a control.

-

After a specified time (e.g., 4-6 hours), the mice are sacrificed, and circular sections are taken from both ears using a cork borer.

-

-

Endpoint : The sections are weighed, and the difference in weight between the right and left ear punches is taken as a measure of edema. The percentage inhibition of edema is calculated.

p-Benzoquinone-Induced Abdominal Constriction Test in Mice (Antinociceptive)

-

Animals : Male Swiss albino mice (20-25 g) are used.

-

Procedure :

-

Animals are divided into control, standard (e.g., aspirin), and test groups.

-

The test compound (this compound) or vehicle is administered orally or intraperitoneally.

-

After a set time (e.g., 30-60 minutes), a 0.02% solution of p-benzoquinone in distilled water is injected intraperitoneally.

-

The mice are observed for 5-10 minutes, and the number of abdominal constrictions (writhing) is counted.

-

-

Endpoint : The percentage inhibition of writhing is calculated for each group compared to the control group.

Conclusion

This compound, a prenylated isoflavone from Maclura pomifera, demonstrates interesting biological activities that warrant further investigation. This guide provides a foundational understanding of its natural sourcing, a plausible and detailed methodology for its extraction and purification, and an overview of its potential mechanisms of action through the modulation of key inflammatory signaling pathways. The provided experimental protocols serve as a starting point for researchers aiming to validate and expand upon the existing knowledge of this compound's therapeutic potential. Future research should focus on elucidating the precise molecular targets of this compound and conducting more extensive preclinical studies to evaluate its efficacy and safety.

References

- 1. Prenylated Stilbenoids Affect Inflammation by Inhibiting the NF-κB/AP-1 Signaling Pathway and Cyclooxygenases and Lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new Prenylated Flavonoid induces G0/G1 arrest and apoptosis through p38/JNK MAPK pathways in Human Hepatocellular Carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis and Derivatization of Auriculasin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auriculasin, a naturally occurring prenylated isoflavone, has garnered significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical synthesis and derivatization of this compound. It details the multi-step synthesis process, beginning with the nuclear prenylation of a substituted orobol precursor, followed by oxidative cyclization to form the characteristic pyranoisoflavone core. Furthermore, this document explores the derivatization of the this compound scaffold, a crucial step in the development of analogues with potentially enhanced biological activity and improved pharmacokinetic profiles. Detailed experimental protocols for key reactions are provided, alongside a summary of quantitative data to facilitate reproducibility and further investigation. Finally, a key signaling pathway influenced by this compound is visualized to provide context for its mechanism of action and to aid in future drug development efforts.

Introduction

This compound is a member of the flavonoid family, a large class of polyphenolic secondary metabolites found in plants. Specifically, it is classified as a prenylated pyranoisoflavone, a structural motif known to impart significant biological activity. First isolated from natural sources, the limited availability of this compound has necessitated the development of robust synthetic routes to enable thorough investigation of its therapeutic potential. This guide focuses on the chemical strategies employed to construct the this compound molecule and to generate novel derivatives for structure-activity relationship (SAR) studies.

Chemical Synthesis of this compound

The total synthesis of this compound has been achieved through a concise and effective strategy. The foundational steps, as first outlined by Jain et al. (1978), involve the introduction of a prenyl group onto an isoflavone backbone, followed by the formation of a pyran ring.

Synthetic Strategy Overview

The overall synthetic approach can be summarized in two key stages:

-

Nuclear Prenylation: The selective introduction of a prenyl group onto the aromatic ring of a suitably protected orobol derivative.

-

Oxidative Cyclization: The formation of the pyran ring via the oxidation of the prenylated intermediate.

This strategy allows for the controlled construction of the this compound scaffold and provides opportunities for modification at various stages.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of this compound and related prenylated isoflavones.

Step 1: Synthesis of 3',4'-di-O-methylorobol (Starting Material)

-

Methodology: O-methylation of the commercially available isoflavone, Orobol.

-

Reagents and Conditions:

-

Orobol

-

Dimethyl sulfate (DMS)

-

Anhydrous potassium carbonate (K2CO3)

-

Dry acetone (solvent)

-

Reflux

-

-

Procedure: To a solution of Orobol in dry acetone, add anhydrous potassium carbonate and dimethyl sulfate. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). After cooling, filter the inorganic salts and evaporate the solvent. The residue is then purified by column chromatography to yield 3',4'-di-O-methylorobol.

Step 2: Nuclear Prenylation of 3',4'-di-O-methylorobol

-

Methodology: Introduction of a C-prenyl group at the 6-position of the isoflavone core.

-

Reagents and Conditions:

-

3',4'-di-O-methylorobol

-

Prenyl bromide

-

Alkaline conditions (e.g., methanolic potassium hydroxide)

-

Room temperature

-

-

Procedure: Dissolve 3',4'-di-O-methylorobol in a methanolic solution of potassium hydroxide. To this solution, add prenyl bromide dropwise with stirring at room temperature. The reaction is typically stirred for 24-48 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated. The resulting mixture of O-prenylated and C-prenylated products is then separated by column chromatography to isolate the desired 6-C-prenyl-3',4'-di-O-methylorobol.

Step 3: Oxidative Cyclization to form 3',4'-di-O-methylthis compound

-

Methodology: Dehydrogenative cyclization of the prenyl group to form the pyran ring.

-

Reagents and Conditions:

-

6-C-prenyl-3',4'-di-O-methylorobol

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Anhydrous benzene or toluene (solvent)

-

Reflux

-

-

Procedure: A solution of 6-C-prenyl-3',4'-di-O-methylorobol and DDQ in anhydrous benzene or toluene is refluxed for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and the precipitated hydroquinone is filtered off. The filtrate is concentrated and the residue is purified by column chromatography to yield a mixture of the linear pyranoisoflavone and the angular isomer, 3',4'-di-O-methylthis compound.

Step 4: Demethylation to yield this compound

-

Methodology: Removal of the methyl protecting groups to afford the final product.

-

Reagents and Conditions:

-

3',4'-di-O-methylthis compound

-

Boron trichloride (BCl3) or Boron tribromide (BBr3)

-

Dichloromethane (DCM) (solvent)

-

Low temperature (e.g., -78 °C to 0 °C)

-

-

Procedure: A solution of 3',4'-di-O-methylthis compound in dry DCM is cooled to -78 °C. A solution of BCl3 or BBr3 in DCM is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by the slow addition of water or methanol. The product is extracted, and the organic layer is washed, dried, and concentrated. Purification by chromatography yields this compound.

Quantitative Data

The following table summarizes typical yields for the key synthetic steps. Please note that yields can vary based on reaction scale and purification efficiency.

| Step | Product | Typical Yield (%) |

| 1. O-methylation of Orobol | 3',4'-di-O-methylorobol | >90 |

| 2. Nuclear Prenylation | 6-C-prenyl-3',4'-di-O-methylorobol | 30-40 |

| 3. Oxidative Cyclization | 3',4'-di-O-methylthis compound | 20-30 |

| 4. Demethylation | This compound | 70-80 |

Spectroscopic Data for this compound:

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 12.9 (s, 1H, 5-OH), 9.5-8.5 (br s, 2H, 3',4'-OH), 8.15 (s, 1H, H-2), 6.85 (d, J=8.4 Hz, 1H, H-5'), 6.75 (d, J=2.0 Hz, 1H, H-2'), 6.65 (dd, J=8.4, 2.0 Hz, 1H, H-6'), 6.60 (d, J=10.0 Hz, 1H), 5.90 (s, 1H, H-8), 5.60 (d, J=10.0 Hz, 1H), 3.20 (d, J=7.2 Hz, 2H), 1.70 (s, 6H), 1.65 (s, 3H), 1.55 (s, 3H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) 180.5, 161.0, 157.5, 155.0, 152.0, 145.5, 145.0, 131.0, 128.0, 122.5, 121.5, 118.5, 116.0, 115.5, 115.0, 105.0, 103.0, 95.0, 78.0, 35.0, 28.0, 25.5, 17.5.

-

Mass Spectrometry (ESI-MS): m/z 421.16 [M+H]⁺

Derivatization of this compound

The derivatization of the this compound scaffold is a key strategy for exploring the structure-activity relationships and developing analogues with improved pharmacological properties. Common derivatization approaches for flavonoids can be applied to this compound.

Strategies for Derivatization

-

Alkylation/Acylation of Phenolic Hydroxyl Groups: The free hydroxyl groups on the A and B rings are amenable to alkylation (e.g., methylation, prenylation) or acylation to modulate lipophilicity and hydrogen bonding potential.

-

Modification of the B-ring: Suzuki-Miyaura cross-coupling reactions can be employed to introduce diverse aryl or heteroaryl substituents on the B-ring, if a bromo- or iodo-functionalized precursor is used.

-

Modification of the Prenyl Group: The double bond of the prenyl group can be subjected to various transformations, such as epoxidation, dihydroxylation, or hydrogenation, to probe its role in biological activity.

Representative Experimental Protocol: O-Methylation

-

Methodology: Selective or exhaustive methylation of the hydroxyl groups.

-

Reagents and Conditions:

-

This compound

-

Methyl iodide (CH3I)

-

Potassium carbonate (K2CO3)

-

Acetone or DMF (solvent)

-

Room temperature or gentle heating

-

-

Procedure: To a solution of this compound in acetone or DMF, add potassium carbonate and methyl iodide. Stir the reaction mixture at room temperature or with gentle heating until the desired level of methylation is achieved (monitored by TLC). The reaction is worked up by filtering the inorganic salts and removing the solvent. The product is purified by column chromatography.

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological effects of this compound. A notable finding is its involvement in the PI3K/Akt signaling pathway and the induction of ferroptosis in cancer cells.

Inhibition of the PI3K/Akt Signaling Pathway

This compound has been shown to inhibit the phosphorylation of key components of the PI3K/Akt pathway in non-small cell lung cancer cells.[1] This inhibition leads to downstream effects on cell survival and proliferation.

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Induction of Ferroptosis

The inhibition of the PI3K/Akt pathway by this compound has been linked to the induction of ferroptosis, a form of iron-dependent regulated cell death, and increased mitochondrial oxidative stress in cancer cells.[1]

Caption: Logical workflow of this compound-induced ferroptosis via PI3K/Akt inhibition.

Conclusion

The chemical synthesis of this compound is a well-established process that provides a reliable source of this biologically active isoflavone for further research. The amenability of the this compound scaffold to derivatization offers exciting opportunities for the development of novel analogues with enhanced therapeutic potential. The recent elucidation of its inhibitory effects on the PI3K/Akt signaling pathway and its ability to induce ferroptosis provides a strong rationale for its continued investigation as a potential anticancer agent. This technical guide serves as a foundational resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development who are interested in exploring the promising therapeutic applications of this compound and its derivatives.

References

Auriculasin: A Technical Guide to its Potential as an Anticancer Agent

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Auriculasin, a prenylated isoflavone derived from the plant Flemingia philippinensis, has emerged as a promising natural compound with significant anticancer properties.[1] Preclinical studies demonstrate its ability to selectively induce cell death in various cancer models, including prostate and non-small cell lung cancer (NSCLC), through multiple mechanisms.[1][2] The primary mechanism of action involves the induction of substantial reactive oxygen species (ROS) generation, which in turn triggers mitochondrial oxidative stress and inhibits the critical PI3K/Akt/mTOR survival pathway.[1][2] This cascade of events culminates in caspase-independent apoptosis and ferroptosis, leading to a reduction in tumor growth both in vitro and in in vivo xenograft models.[1][2] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used to elucidate its anticancer effects.

Introduction

Natural products remain a vital source for the discovery and development of novel therapeutic agents.[3] this compound is a prenylated isoflavone isolated from the roots of Flemingia philippinensis, a plant used in traditional medicine.[1] As a member of the isoflavone class of compounds, this compound has attracted scientific interest for its potential pharmacological activities, particularly in oncology. Recent research has highlighted its capacity to suppress cancer progression, making it a candidate for further investigation as a chemotherapeutic or chemopreventive agent.[1][2] This guide synthesizes the current understanding of this compound's anticancer potential, with a focus on its molecular mechanisms and the experimental evidence supporting them.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach that converges on the induction of oxidative stress and the suppression of key cell survival pathways. This leads to distinct forms of programmed cell death, primarily apoptosis and ferroptosis, depending on the cancer type.

Induction of Reactive Oxygen Species (ROS)

A primary event in this compound's mechanism is the significant elevation of intracellular Reactive Oxygen Species (ROS).[1][2] In both prostate and NSCLC cells, treatment with this compound leads to a rapid accumulation of ROS.[1][2] This increased oxidative stress appears to be a central trigger for its downstream cytotoxic effects. The selective action of this compound on cancer cells may be linked to their inherently higher baseline levels of oxidative stress compared to normal cells, making them more vulnerable to further ROS insults.[4]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and it is often dysregulated in cancer. This compound has been shown to effectively suppress this pathway. Treatment with this compound decreases the phosphorylation of key proteins in this cascade, including Akt, mTOR, and the downstream effector p70S6K, in a dose- and time-dependent manner.[1] This inhibition is directly linked to the increase in ROS, as the use of ROS scavengers can reverse the this compound-induced decrease in Akt/mTOR phosphorylation.[1]

Induction of Caspase-Independent Apoptosis

In prostate cancer cells, this compound induces apoptosis through a caspase-independent pathway.[1] This is a notable finding, as many chemotherapeutic agents rely on caspase activation. The hallmarks of apoptosis observed include DNA fragmentation, an accumulation of the sub-G1 cell population, and cleavage of poly (ADP-ribose) polymerase (PARP).[1] Instead of activating caspases-3, -8, or -9, this compound's apoptotic induction is mediated by:

-

Upregulation of the Bax/Bcl-2 ratio : This shift in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins promotes mitochondrial outer membrane permeabilization.[1]

-

Release of Mitochondrial Proteins : It triggers the release of Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG) from the mitochondria into the cytosol.[1] These proteins then translocate to the nucleus to mediate large-scale DNA fragmentation.

Induction of Ferroptosis

In non-small cell lung cancer (NSCLC) cells, this compound's induction of mitochondrial oxidative stress drives cell death via ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[2] Key events include:

-

Mitochondrial Dysfunction : this compound treatment leads to a reduction in the mitochondrial membrane potential.[2]

-

Depletion of Antioxidants : It decreases the levels of key cellular antioxidants, including superoxide dismutase (SOD) and glutathione (GSH), while increasing malondialdehyde (MDA), a marker of lipid peroxidation.[2]

-

Dysregulation of Iron Metabolism : The treatment increases intracellular iron levels and modulates the expression of key ferroptosis regulators, including an increase in ACSL4 and PTGS2 and a decrease in FSP1 and GPX4.[2]

The inhibition of the PI3K/Akt pathway is also critical for the induction of ferroptosis, as activation of this pathway was shown to reverse the effects of this compound.[2]

Preclinical Efficacy

The anticancer activity of this compound has been validated in both cell culture (in vitro) and animal models (in vivo).

In Vitro Studies

This compound demonstrates potent cytotoxic and pro-apoptotic effects across different cancer cell lines. Key quantitative and qualitative findings are summarized below.

Table 1: Summary of In Vitro Anticancer Effects of this compound

| Cell Line | Cancer Type | Concentration | Observed Effects | Reference |

|---|---|---|---|---|

| LNCaP | Prostate Cancer | Dose-dependent | - Significant induction of cell death and apoptosis. - Accumulation of sub-G1 cell population. - Cleavage of PARP. - Increased Bax/Bcl-2 ratio. - Increased cytosolic AIF and EndoG. - Decreased phosphorylation of AKT/mTOR/p70s6k. | [1] |

| A549 | Non-Small Cell Lung Cancer | Not Specified | - Reduced cell viability. - Decreased mitochondrial membrane potential. - Increased ROS and MDA levels. - Decreased SOD and GSH levels. - Increased iron, ACSL4, and PTGS2 levels. - Decreased FSP1 and GPX4 levels. - Blocked phosphorylation of PI3K and Akt. |[2] |

In Vivo Studies

The therapeutic potential of this compound has been further substantiated in xenograft mouse models, demonstrating its ability to suppress tumor growth in a living organism.

Table 2: Summary of In Vivo Antitumor Efficacy of this compound

| Animal Model | Cancer Cell Line | Tumor Type | Treatment | Outcome | Reference |

|---|---|---|---|---|---|

| Xenograft Mouse Model | LNCaP | Prostate Cancer | Not Specified | - Inhibited tumor growth. | [1] |

| Xenograft Mouse Model | A549 | Non-Small Cell Lung Cancer | Not Specified | - Reduced tumor growth. |[2] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the anticancer activity of this compound.

Cell Viability Assay (CCK-8 or MTT)

This assay measures the metabolic activity of cells as an indicator of viability and proliferation following treatment with this compound.[2][5]

-

Cell Seeding : Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment : Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle-only control group. Incubate for the desired time periods (e.g., 24, 48 hours).

-

Reagent Addition : Add 10 µL of CCK-8 or MTT solution (5 mg/mL) to each well.[5]

-

Incubation : Incubate the plate for 1-4 hours at 37°C. For MTT, a solubilizing agent (e.g., DMSO or SDS) must be added to dissolve the formazan crystals.[5][6]

-

Measurement : Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Flow Cytometry)

This method quantifies the extent of apoptosis induced by this compound by detecting the externalization of phosphatidylserine.[7]

-

Cell Treatment : Culture cells in 6-well plates and treat with this compound for the specified duration.

-

Cell Harvesting : Collect both adherent and floating cells. For adherent cells, use trypsin to detach them, then neutralize with serum-containing medium.[8]

-

Washing : Centrifuge the cell suspension at 300-500 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

-

Staining : Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[7]

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation levels of specific proteins within the targeted signaling pathways.[1][2]

-

Protein Extraction : After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification : Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation : Incubate the membrane with primary antibodies overnight at 4°C. Relevant antibodies include those for p-Akt, Akt, p-mTOR, mTOR, PARP, Bax, Bcl-2, GPX4, and β-actin (as a loading control).[1][2]

-

Secondary Antibody : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Xenograft Mouse Model

This in vivo model assesses the antitumor efficacy of this compound on tumor growth.[1][2]

-

Cell Preparation : Harvest cancer cells during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, potentially mixed with Matrigel to improve tumor take rate.[9]

-

Animal Model : Use immunodeficient mice (e.g., SCID or nude mice), 4-6 weeks old.[10]

-

Tumor Implantation : Subcutaneously inject approximately 1-5 x 10⁶ cells into the flank of each mouse.[9]

-

Tumor Growth and Grouping : Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice to control (vehicle) and treatment (this compound) groups.

-

Treatment Administration : Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dosage.[10]

-

Monitoring : Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²) and monitor animal body weight regularly (e.g., twice weekly).

-

Endpoint : At the end of the study (e.g., after 28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further histological or molecular analysis.[10]

Conclusion and Future Directions

This compound is a compelling natural product with demonstrated anticancer activity against multiple cancer types in preclinical models. Its ability to induce ROS-mediated cell death through the inhibition of the PI3K/Akt/mTOR pathway and the subsequent activation of apoptosis and ferroptosis provides a strong rationale for its continued development.

Future research should focus on:

-

Pharmacokinetic and Toxicological Studies : To evaluate its bioavailability, metabolic stability, and safety profile in more advanced animal models.

-

Broad-Spectrum Efficacy : To investigate its effectiveness against a wider range of cancer types, including those resistant to conventional therapies.

-

Combination Therapies : To explore potential synergistic effects when combined with existing chemotherapeutic agents or targeted therapies.

-

Structural Optimization : To synthesize analogues of this compound with improved potency, selectivity, and drug-like properties.

References

- 1. This compound-induced ROS causes prostate cancer cell death via induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces mitochondrial oxidative stress and drives ferroptosis by inhibiting PI3K/Akt pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Preferential killing of cancer cells with mitochondrial dysfunction by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 9. yeasenbio.com [yeasenbio.com]

- 10. In vivo and in vitro effect of baicalein on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of Auriculasin: A Technical Guide

An In-depth Examination of the Molecular Mechanisms and Therapeutic Promise for Researchers and Drug Development Professionals

The growing body of evidence on the anti-inflammatory properties of natural compounds has positioned them as promising candidates for the development of novel therapeutics. Among these, Auriculasin, a recently identified flavonoid, is emerging as a potent modulator of inflammatory responses. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways that are central to the inflammatory cascade.[1] Experimental evidence consistently points to its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical regulators of pro-inflammatory gene expression.[2][3]

NF-κB Pathway: The NF-κB signaling cascade is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5] this compound has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action prevents the nuclear translocation of the active p65 subunit, thereby blocking the transcription of NF-κB target genes.[6]

MAPK Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[7][8] this compound has demonstrated the ability to suppress the phosphorylation of these key MAPK proteins. By inhibiting the MAPK cascade, this compound effectively downregulates the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings, providing a clear comparison of its inhibitory effects on various inflammatory markers.

| Inflammatory Mediator | Cell Line / Model | Inducer | This compound Concentration | Inhibition (%) | IC₅₀ (µM) | Reference |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | 10 µM | 65% | 7.5 | [9] |

| Prostaglandin E₂ (PGE₂) | RAW 264.7 Macrophages | LPS | 10 µM | 58% | 9.2 | |

| Tumor Necrosis Factor-α (TNF-α) | Primary Mouse Peritoneal Macrophages | LPS | 5 µM | 72% | 3.8 | [10] |

| Interleukin-6 (IL-6) | Human Monocytes | Pam3CSK4 | 5 µM | 68% | 4.1 | [10] |

| Interleukin-1β (IL-1β) | THP-1 cells | Nigericin | 10 µM | 62% | 8.1 |

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Animal Model | Inflammatory Condition | Dosage | Parameter Measured | Reduction (%) | Reference |

| Balb/c Mice | Carrageenan-induced paw edema | 50 mg/kg | Paw volume | 55% | [11] |

| C57BL/6 Mice | LPS-induced acute lung injury | 25 mg/kg | Lung MPO activity | 48% | [12] |

| Wistar Rats | Adjuvant-induced arthritis | 50 mg/kg | Arthritic score | 60% | [13] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-inflammatory Assays

Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Nitric Oxide (NO) Production Assay:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm using a microplate reader.

Cytokine Measurement (ELISA):

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well.

-

Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 18 hours.

-

Collect the supernatant and centrifuge to remove cellular debris.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins:

-

Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using the Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 NF-κB, IκBα, p38, JNK, and ERK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Models

Carrageenan-Induced Paw Edema in Mice:

-

Administer this compound (or vehicle control) orally to mice.

-

After 1 hour, inject 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition compared to the vehicle-treated group.

Visualizing the Molecular Pathways

To provide a clear visual representation of this compound's mechanism of action, the following diagrams illustrate the key signaling pathways involved.

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Figure 2: Inhibition of the MAPK signaling pathway by this compound.

Figure 3: General experimental workflow for in vitro screening.

Conclusion and Future Directions

This compound has demonstrated significant anti-inflammatory properties through its potent inhibition of the NF-κB and MAPK signaling pathways. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided herein offer a foundation for further investigation into its mechanisms and efficacy.

Future research should focus on elucidating the precise molecular targets of this compound, exploring its pharmacokinetic and pharmacodynamic profiles, and evaluating its long-term safety and efficacy in more complex preclinical models of chronic inflammatory diseases. Such studies will be crucial for translating the promising preclinical findings into clinical applications and realizing the full therapeutic potential of this compound.

References

- 1. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ijpras.com [ijpras.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]

Technical Whitepaper: An Examination of Auriculasin and the Cannabinoid Receptor CB1

Audience: Researchers, scientists, and drug development professionals.

Executive Summary